Myricanone
Myricanone
Myricanone is a cyclic ketone isolated from the bark of Morella species and has been shown to exhibit cytotoxic activity against cancer cells. It has a role as an antineoplastic agent and a plant metabolite. It is a diarylheptanoid, an aromatic ether, a member of methoxybenzenes, a member of phenols and a cyclic ketone.
Myricanone belongs to the class of organic compounds known as meta, meta-bridged biphenyls. These are cyclic diarylheptanoids where the two aryl groups are linked to each other by an ether group conjugated to their 3-position. Myricanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, myricanone is primarily located in the membrane (predicted from logP).
Myricanone belongs to the class of organic compounds known as meta, meta-bridged biphenyls. These are cyclic diarylheptanoids where the two aryl groups are linked to each other by an ether group conjugated to their 3-position. Myricanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, myricanone is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
32492-74-3
VCID:
VC21227220
InChI:
InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3
SMILES:
COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O
Molecular Formula:
C21H24O5
Molecular Weight:
356.4 g/mol
Myricanone
CAS No.: 32492-74-3
Cat. No.: VC21227220
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Myricanone is a cyclic ketone isolated from the bark of Morella species and has been shown to exhibit cytotoxic activity against cancer cells. It has a role as an antineoplastic agent and a plant metabolite. It is a diarylheptanoid, an aromatic ether, a member of methoxybenzenes, a member of phenols and a cyclic ketone. Myricanone belongs to the class of organic compounds known as meta, meta-bridged biphenyls. These are cyclic diarylheptanoids where the two aryl groups are linked to each other by an ether group conjugated to their 3-position. Myricanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, myricanone is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 32492-74-3 |
| Molecular Formula | C21H24O5 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
| Standard InChI | InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3 |
| Standard InChI Key | ZTSNTUQTNQSIDC-UHFFFAOYSA-N |
| SMILES | COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O |
| Canonical SMILES | COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O |
| Appearance | Powder |
| Melting Point | 194-196°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator